7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
JTP 103237 is a novel compound known for its potent inhibition of monoacylglycerol acyltransferase 2 (MGAT2). This enzyme plays a crucial role in the absorption of dietary fats in the intestines. By inhibiting MGAT2, JTP 103237 has shown promise in modulating fat absorption and preventing diet-induced obesity .
Preparation Methods
The synthesis of JTP 103237 involves several steps, including the formation of its core structure and the introduction of functional groups. The compound is synthesized through a series of reactions that include cyclization, alkylation, and functional group modifications. The industrial production methods for JTP 103237 are designed to ensure high purity and yield, often involving optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
JTP 103237 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
JTP 103237 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of MGAT2 and its effects on lipid metabolism.
Biology: JTP 103237 is used to investigate the role of MGAT2 in various biological processes, including fat absorption and energy balance.
Medicine: The compound has potential therapeutic applications in the treatment of obesity, non-alcoholic fatty liver disease (NAFLD), and other metabolic disorders.
Industry: JTP 103237 is used in the development of new drugs targeting metabolic diseases .
Mechanism of Action
JTP 103237 exerts its effects by selectively inhibiting MGAT2. This inhibition reduces the absorption of dietary fats in the intestines, leading to decreased levels of triglycerides and other lipids in the bloodstream. The compound also increases the levels of monoacylglycerol and fatty acids in the intestines, which can modulate appetite and energy balance. The molecular targets and pathways involved include the MGAT2 enzyme and related lipid metabolism pathways .
Comparison with Similar Compounds
JTP 103237 is unique in its high selectivity and potency as an MGAT2 inhibitor. Similar compounds include:
MGAT1 inhibitors: These compounds inhibit a different isoform of the enzyme and have distinct effects on lipid metabolism.
DGAT inhibitors: These compounds inhibit diacylglycerol acyltransferase, another enzyme involved in triglyceride synthesis.
ACAT inhibitors: These compounds inhibit acyl-CoA:cholesterol acyltransferase, which is involved in cholesterol metabolism. JTP 103237 stands out due to its specific inhibition of MGAT2 and its potential therapeutic applications in metabolic diseases .
Properties
IUPAC Name |
7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3N6O/c1-22(2,3)17-13-18(23(4,5)6)29-21(28-17)32-11-12-33-19(14-32)30-31-20(33)15-7-9-16(10-8-15)34-24(25,26)27/h7-10,13H,11-12,14H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELNXHBJTXCXSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)N2CCN3C(=NN=C3C4=CC=C(C=C4)OC(F)(F)F)C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.